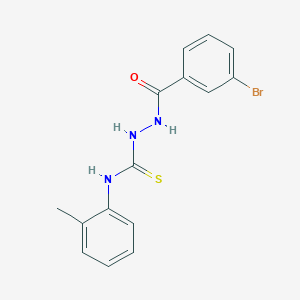![molecular formula C24H20Cl2N4O2S B2491060 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one CAS No. 477853-24-0](/img/structure/B2491060.png)
1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole derivatives involves various strategies, including treatment of amino-triazole compounds with selected aldehydes and reduction processes to yield new compounds with defined structures and properties. For example, a series of new triazole derivatives were synthesized by reacting 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4, yielding compounds characterized by elemental analyses, IR, 1H NMR, and 13C NMR spectral data (Bekircan et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves various spectroscopic and X-ray diffraction methods. For instance, experimental and theoretical studies have elucidated structures through IR, NMR, UV spectra, and X-ray diffraction, alongside theoretical approaches like Density Functional Theory (DFT) to investigate vibrational assignments, chemical shifts, molecular orbital energies, and molecular electrostatic potential maps of similar compounds (Ç. Y. Ataol & Ö. Ekici, 2014).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds can lead to various derivatives through processes such as condensation reactions, cyclization, and interactions with aldehydes or halides. These reactions often yield novel compounds with potential biological activities, as demonstrated in studies exploring the synthesis of novel derivatives through different synthetic pathways (Kumar & Mashelkar, 2007).
Physical Properties Analysis
Physical properties like crystal structure, solubility, melting point, and more can be determined through experimental methods. X-ray crystallography, for example, provides detailed insights into the crystal structure of compounds, revealing the arrangement of atoms within the molecule and thus influencing its chemical reactivity and physical properties (Inkaya et al., 2013).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and functional group behavior, are crucial for their application in various fields. Studies on these compounds often focus on their potential as ligands in coordination chemistry, their antioxidant properties, and their ability to participate in creating complex molecular structures with specific chemical functionalities (De-Qing Shi et al., 2008).
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one and its derivatives have been a focal point in pharmacological research due to their potential therapeutic applications. Studies have concentrated on synthesizing various derivatives and assessing their pharmacological properties, such as anticonvulsant, sedative-hypnotic, and anti-inflammatory activities.
- Anticonvulsant Properties : Research has demonstrated that certain derivatives exhibit potent anticonvulsant effects. In particular, compounds have been evaluated for their efficacy in acute models of seizures in mice, showcasing significant protective indexes compared to well-known antiepileptic drugs (Rybka et al., 2017).
- Sedative-Hypnotic Potential : The compound's disposition and metabolism have been studied in various species, including rats, cats, and humans, indicating its well-absorption, extensive metabolism, and primarily renal excretion. Such properties are crucial for the development of sedative-hypnotic drugs (Assandri et al., 1982).
- Anti-Inflammatory Activity : Derivatives of the compound have shown significant anti-inflammatory effects. Studies focusing on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have revealed substantial inhibition against carrageenan-induced rat paw edema, highlighting their potential as anti-inflammatory agents (Rabea et al., 2006).
Pharmacokinetic Studies
Understanding the pharmacokinetics of a drug is crucial for its development. Studies focusing on species differences in the disposition and metabolism of such compounds provide valuable insights into their pharmacokinetic profiles, aiding in the optimization of their therapeutic efficacy and safety.
- Species-Specific Pharmacokinetics : Investigations into the pharmacokinetics of the compound in different species (e.g., rats, cats, and humans) have shown significant insights into its absorption, metabolism, and excretion patterns, which are essential for predicting its behavior in different biological systems (Assandri et al., 1982).
Mécanisme D'action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical hormones for various physiological processes. By interacting with this enzyme, the compound can potentially influence estrogen-dependent pathways.
Mode of Action
The compound likely interacts with the aromatase enzyme through hydrogen bonding This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of estrogens
Biochemical Pathways
By inhibiting the aromatase enzyme, the compound affects the biosynthesis of estrogens . This can have downstream effects on various estrogen-dependent pathways, potentially influencing processes such as cell proliferation and differentiation.
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring can improve thepharmacokinetics, pharmacological, and toxicological properties of compounds
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . Specifically, it has demonstrated cytotoxic activity lower than 12 μM against the Hela cell line . This suggests that the compound could potentially be used as an anticancer agent.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-30-22(27-28-24(30)33-15-21(31)16-7-4-3-5-8-16)19-9-6-12-29(23(19)32)14-17-10-11-18(25)13-20(17)26/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKMPRQCCFNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


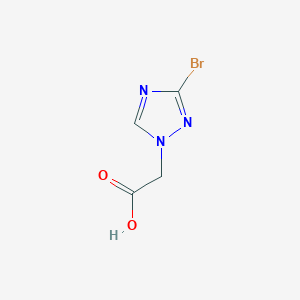
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
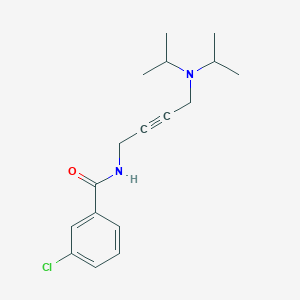
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)
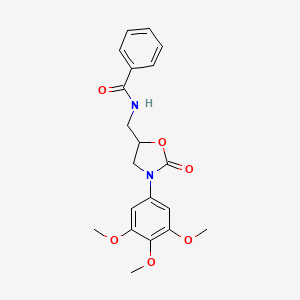
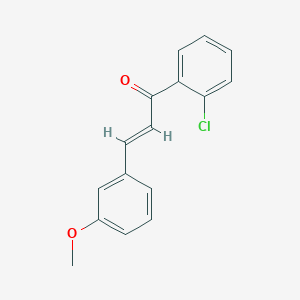
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)
